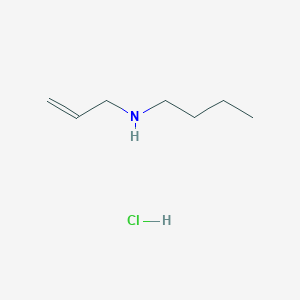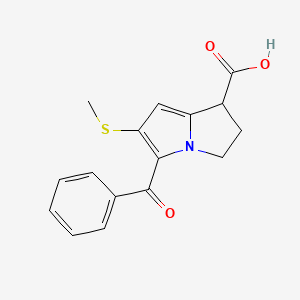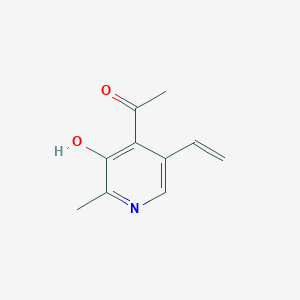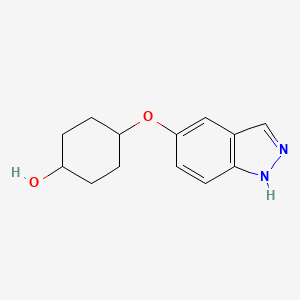![molecular formula C24H26O3 B8515338 methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate](/img/structure/B8515338.png)
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate
Vue d'ensemble
Description
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines a naphthalene core with a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the naphthalene core, followed by the introduction of the substituted phenyl group. The final step involves esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthalene derivatives and substituted phenyl compounds. Examples include:
- 7-[1-Ethyl-1-(4-hydroxyphenyl)propyl]naphthalene-2-carboxylic acid methyl ester
- 7-[1-Ethyl-1-(3-methylphenyl)propyl]naphthalene-2-carboxylic acid methyl ester .
Uniqueness
What sets methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate apart is its specific substitution pattern, which can confer unique reactivity and biological activity
Propriétés
Formule moléculaire |
C24H26O3 |
|---|---|
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
methyl 7-[3-(4-hydroxy-3-methylphenyl)pentan-3-yl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C24H26O3/c1-5-24(6-2,20-11-12-22(25)16(3)13-20)21-10-9-17-7-8-18(23(26)27-4)14-19(17)15-21/h7-15,25H,5-6H2,1-4H3 |
Clé InChI |
MLHXUYMTNOWILM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1=CC(=C(C=C1)O)C)C2=CC3=C(C=CC(=C3)C(=O)OC)C=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[(5-bromo-2-methylbenzoyl)amino]-3,5-dimethylbenzoate](/img/structure/B8515260.png)
![N-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B8515268.png)


![N-[6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-yl]-4-methoxybenzamide](/img/structure/B8515282.png)

![N-methyl-4-[5-methyl-5-(methoxymethyl)-4-oxo-2-thioxo-3-[3-(trifluoromethyl)-4-cyanophenyl]imidazolidin-1-yl]-2-fluorobenzamide](/img/structure/B8515301.png)



![Tert-butyl 2-[2-[2-[5-(benzenesulfonyl)-2-methylphenyl]ethynyl]-4-chlorophenoxy]acetate](/img/structure/B8515356.png)



